ethyl 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a fascinating compound with diverse applications. Let’s explore its structure and significance.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of ethyl 5-sulfonylpyrazole-4-carboxylate with 4-(diphenylmethyl)piperazine . The reaction typically occurs under reflux conditions in an appropriate solvent, such as dichloromethane or ethanol.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.
Chemical Reactions Analysis
Reactivity:: Ethyl 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield the corresponding pyrazole-4-carboxylic acid or other reduced derivatives.
Substitution: Nucleophilic substitution reactions at the sulfonyl group or the piperazine ring are possible.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) facilitate reduction.
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃) play a role in substitution reactions.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Pyrazole-4-carboxylic acid or its reduced forms.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could be used in agrochemicals or materials science.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, further investigation could reveal related structures. Highlighting its uniqueness would require a comparative analysis.
Properties
Molecular Formula |
C23H26N4O4S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 5-(4-benzhydrylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C23H26N4O4S/c1-2-31-23(28)20-17-24-25-22(20)32(29,30)27-15-13-26(14-16-27)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,21H,2,13-16H2,1H3,(H,24,25) |
InChI Key |
QRKKESCDYNPSSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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